molecular formula C20H18FN3O6S2 B6561269 2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1021263-88-6

2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B6561269
CAS No.: 1021263-88-6
M. Wt: 479.5 g/mol
InChI Key: HGXFTVVJWUSVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a dihydropyrimidinone (DHPM) derivative with a sulfonyl-thioacetamide scaffold. Its structure comprises a pyrimidinone core substituted at position 5 with a 3,4-dimethoxybenzenesulfonyl group and at position 2 with a sulfanyl-linked N-(4-fluorophenyl)acetamide moiety. DHPM derivatives are typically synthesized via the Biginelli reaction, a multicomponent condensation involving aldehydes, β-ketoesters, and urea/thiourea .

These features suggest possible applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, though specific bioactivity data are absent in the provided sources.

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O6S2/c1-29-15-8-7-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-12(21)4-6-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXFTVVJWUSVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS Number: 1021263-88-6) is a novel chemical entity that has garnered attention for its potential biological activities. It is characterized by a complex structure that includes a dihydropyrimidine core and a sulfonamide moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18FN3O6S2
  • Molecular Weight : 479.5 g/mol
  • IUPAC Name : 2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • SMILES : COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)OC

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. It has been identified as a multitarget inhibitor of:

  • Cyclooxygenase-2 (COX-2) : Involved in the inflammatory response.
  • 5-Lipoxygenase (5-LOX) : Plays a role in leukotriene synthesis.
  • Transient Receptor Potential Vanilloid 1 (TRPV1) : Associated with pain perception.

Biological Evaluation

Recent studies have evaluated the compound's efficacy in various biological assays:

In Vitro Studies

A study demonstrated that derivatives of N-(benzene sulfonyl) acetamide showed potent inhibitory activities against COX-2 and 5-LOX, with IC50 values as low as:

  • COX-2 : 9a (IC50 = 0.011 μM), 9b (IC50 = 0.023 μM)
  • 5-LOX : 9a (IC50 = 0.046 μM), 9b (IC50 = 0.31 μM)
    These findings suggest that the compound may effectively reduce inflammation and pain through dual inhibition mechanisms .

In Vivo Studies

Pharmacokinetic studies in SD rats indicated favorable absorption and bioavailability:

  • Cmax : 5807.18 ± 2657.83 ng/mL
  • Clearance (CL) : 3.24 ± 1.47 mL/min/kg
  • Bioavailability (F) : 96.8%

In vivo efficacy studies showed that the compound could ameliorate formalin-induced pain and inhibit capsaicin-induced ear edema, further supporting its potential as an analgesic and anti-inflammatory agent .

Case Studies and Research Findings

Several research efforts have explored the biological implications of this compound:

  • Anti-inflammatory Activity :
    • A series of experiments highlighted the compound's ability to significantly reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.
  • Analgesic Effects :
    • The analgesic properties were validated through formalin tests, where treated subjects exhibited reduced pain responses compared to controls.
  • Synergistic Effects :
    • Investigations into combination therapies indicated that when used alongside other anti-inflammatory agents, the compound could enhance therapeutic outcomes.

Data Summary Table

PropertyValue
Molecular FormulaC20H18FN3O6S2
Molecular Weight479.5 g/mol
COX-2 IC500.011 μM
5-LOX IC500.046 μM
TRPV1 IC50Not specified
Cmax5807.18 ng/mL
Bioavailability96.8%

Comparison with Similar Compounds

N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide

  • Key Differences: Sulfonyl Group: 4-Ethylphenyl vs. 3,4-dimethoxybenzene in the target compound. The ethyl group offers hydrophobic interactions, while methoxy groups enhance solubility and hydrogen bonding. Acetamide Substituent: 2,4-Dimethoxyphenyl vs. 4-fluorophenyl.
  • Synthetic Route : Likely follows a Biginelli-like pathway with post-synthetic sulfonation, similar to FeCl₃-catalyzed methods .

Pharmacopeial Forum PF 43(1) Derivatives

  • Key Differences: Core Structure: The cited compounds feature tetrahydropyrimidin-2-yl moieties instead of dihydropyrimidinones. Substituents: 2,6-Dimethylphenoxy and methyl groups dominate, contrasting with the sulfonyl and fluorophenyl groups in the target compound. These differences suggest divergent biological targets (e.g., protease inhibition vs. kinase modulation).

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Features

Compound Sulfonyl Group Acetamide Group Molecular Weight (g/mol) Predicted LogP Metabolic Stability
Target Compound 3,4-Dimethoxybenzene 4-Fluorophenyl ~495.5* ~2.8* High (fluorine)
N-(2,4-Dimethoxyphenyl) Analogue 4-Ethylphenyl 2,4-Dimethoxyphenyl ~485.4* ~3.2* Moderate
PF 43(1) Derivatives N/A 2,6-Dimethylphenoxy ~600–650 ~4.0 Low (methyl groups)

Crystallographic and Computational Insights

  • Structural Refinement : SHELXL, a widely used program for small-molecule crystallography, would be critical for resolving the compound’s conformation, particularly the sulfonyl and acetamide orientations .
  • Visualization : UCSF Chimera could model interactions between the 4-fluorophenyl group and hypothetical protein targets, leveraging its docking and dynamics modules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.